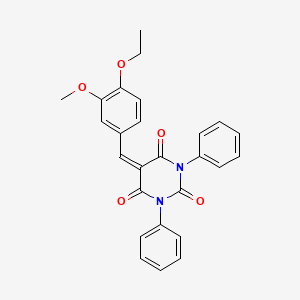
5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EMBO, is a novel organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EMBO is a pyrimidine derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery and development.
作用机制
The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth and proliferation. For example, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione may prevent cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have a low toxicity profile, which is an important consideration for drug development.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent anti-cancer properties. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for studying cancer biology. Additionally, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has a low toxicity profile, which makes it a safer alternative to other anti-cancer drugs that may have more severe side effects.
One of the limitations of using 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its complex synthesis process. The multi-step synthesis of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione requires the use of several reagents and conditions, which can be time-consuming and expensive. Additionally, the low yield of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione may limit its availability for research purposes.
未来方向
There are several future directions for the research and development of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the optimization of the synthesis process to improve the yield and scalability of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione production. Another direction is the development of new formulations of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione that may improve its bioavailability and efficacy.
Additionally, further research is needed to fully understand the mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in the treatment of other diseases beyond cancer. The antioxidant and anti-inflammatory properties of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione make it a promising candidate for the treatment of cardiovascular disease and neurodegenerative disorders, and future studies may explore these potential applications.
Conclusion:
In conclusion, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione possesses potent anti-cancer properties and has been extensively studied for its potential use in the development of new anti-cancer drugs. While there are limitations to using 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments, its low toxicity profile and versatility make it a valuable tool for studying cancer biology. Future research may explore the optimization of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione synthesis and the development of new formulations, as well as its potential applications in the treatment of other diseases beyond cancer.
科学研究应用
5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have demonstrated that 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione possesses potent anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anti-cancer agent.
属性
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-3-33-22-15-14-18(17-23(22)32-2)16-21-24(29)27(19-10-6-4-7-11-19)26(31)28(25(21)30)20-12-8-5-9-13-20/h4-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBBFFBCXTDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B3677020.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-bromo-4-methylbenzoate](/img/structure/B3677027.png)
![3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3677031.png)
![4-methyl-3-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3677036.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677047.png)

![N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677069.png)
![5-bromo-2-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3677070.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3677071.png)
![N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B3677086.png)

![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677110.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3677116.png)
![N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677117.png)